N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine is a chemical compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,6-dichloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring or the phenyl ring.
Scientific Research Applications
N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dichlorophenyl)-2-indolinone: This compound has a similar dichlorophenyl group but is attached to an indolinone ring instead of an imidazole ring.
N-(2,4-Dichlorophenyl)-2-chloroacetamide: This compound has a similar dichlorophenyl group but is attached to a chloroacetamide moiety.
Uniqueness
N-(2,6-Dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
184886-95-1 |
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Molecular Formula |
C9H9Cl2N3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-4,9,13-14H,5H2 |
InChI Key |
RWPSRMKULJIPPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(N1)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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